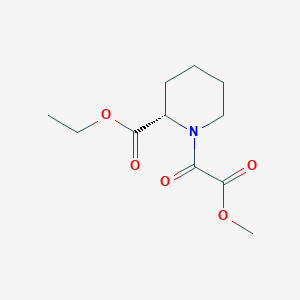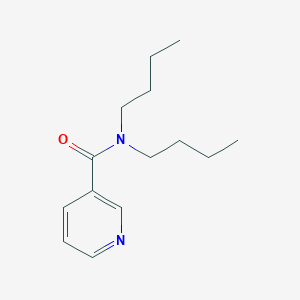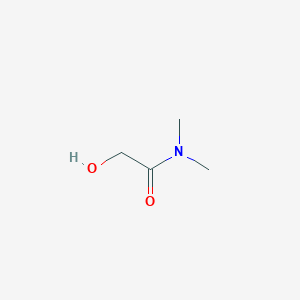![molecular formula C10H9NO B178442 スピロ[シクロプロパン-1,3'-インドリン]-2'-オン CAS No. 13861-75-1](/img/structure/B178442.png)
スピロ[シクロプロパン-1,3'-インドリン]-2'-オン
概要
説明
Spiro[cyclopropane-1,3’-indolin]-2’-one is a spirocyclic compound characterized by a unique three-dimensional structure where a cyclopropane ring is fused to an indolinone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of complex molecules.
科学的研究の応用
作用機序
Target of Action
Spiro[cyclopropane-1,3’-indolin]-2’-one is primarily targeted against various human cancer cell lines . The compound has shown promising anticancer activity against cell lines such as DU-145 (prostate cancer), Hela (cervical cancer), and A-549 (lung cancer) .
Mode of Action
It has been observed that certain compounds in the series can arrest the cell cycle in the g0/g1 phase, leading to caspase-3 dependent apoptotic cell death . This suggests that the compound interacts with its targets, causing changes in the cell cycle and inducing apoptosis.
Biochemical Pathways
The induction of apoptosis suggests that the compound may affect pathways related to cell cycle regulation and programmed cell death .
Result of Action
The result of the action of Spiro[cyclopropane-1,3’-indolin]-2’-one is the induction of apoptosis in cancer cells . This leads to a reduction in the proliferation of these cells, thereby exhibiting its anticancer activity.
生化学分析
Biochemical Properties
Spiro[cyclopropane-1,3’-indolin]-2’-one has been evaluated for its biological activity against various human cancer cell lines . It interacts with several biomolecules, including enzymes and proteins, within these cells
Cellular Effects
In cellular processes, Spiro[cyclopropane-1,3’-indolin]-2’-one has shown promising anticancer activity . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of Spiro[cyclopropane-1,3’-indolin]-2’-one involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression . These interactions contribute to its observed effects at the molecular level.
Temporal Effects in Laboratory Settings
The temporal effects of Spiro[cyclopropane-1,3’-indolin]-2’-one in laboratory settings are currently under study. Preliminary research indicates that it may have long-term effects on cellular function . Information on the compound’s stability and degradation is not yet available.
Dosage Effects in Animal Models
The effects of Spiro[cyclopropane-1,3’-indolin]-2’-one in animal models vary with dosage . Some studies have observed threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
Spiro[cyclopropane-1,3’-indolin]-2’-one is involved in several metabolic pathways . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Preliminary studies suggest it may interact with certain transporters or binding proteins .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of spiro[cyclopropane-1,3’-indolin]-2’-one can be achieved through various methods. One notable approach involves the diastereoselective cyclopropanation of 3-methyleneindolin-2-ones using tosylhydrazone salts. This method is transition metal-free and provides high yields . Another method includes the asymmetric [2 + 1] cyclopropanation of 3-alkenyl-oxindoles and α-bromoketones using a chiral bifunctional phosphonium salt catalyst, which also yields high stereoselectivity .
Industrial Production Methods
While specific industrial production methods for spiro[cyclopropane-1,3’-indolin]-2’-one are not extensively documented, the scalability of the aforementioned synthetic routes suggests potential for industrial application. The use of tosylhydrazone salts and chiral catalysts in large-scale reactions could be optimized for industrial production.
化学反応の分析
Types of Reactions
Spiro[cyclopropane-1,3’-indolin]-2’-one undergoes various chemical reactions, including:
Cyclopropanation: Formation of the spirocyclic structure.
Oxidation and Reduction: Modifications on the indolinone moiety.
Substitution Reactions: Functionalization of the cyclopropane ring.
Common Reagents and Conditions
Cyclopropanation: Tosylhydrazone salts, chiral bifunctional phosphonium salt catalysts.
Oxidation: Common oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include various functionalized spirocyclic compounds, which can be further utilized in the synthesis of more complex molecules.
類似化合物との比較
Similar Compounds
Spirocyclic Oxindoles: Compounds with similar spirocyclic structures but different substituents on the oxindole moiety.
Spiro[cyclopropane-1,3’-benzofuran]-2’-one: Another spirocyclic compound with a benzofuran ring instead of an indolinone.
Uniqueness
Spiro[cyclopropane-1,3’-indolin]-2’-one stands out due to its unique combination of a cyclopropane ring and an indolinone moiety, which imparts distinct physicochemical properties and biological activities. Its potential as a versatile building block in organic synthesis and its promising anticancer activity make it a compound of significant interest in both academic and industrial research .
特性
IUPAC Name |
spiro[1H-indole-3,1'-cyclopropane]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-9-10(5-6-10)7-3-1-2-4-8(7)11-9/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBWIBWOPGDMAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507379 | |
| Record name | Spiro[cyclopropane-1,3'-indol]-2'(1'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13861-75-1 | |
| Record name | Spiro[cyclopropane-1,3'-indol]-2'(1'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![tert-Butyl 4-(2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate](/img/structure/B178386.png)


![1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane](/img/structure/B178391.png)

